2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a benzoxadiazole ring fused with a dioxazaborocane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzoxadiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the benzoxadiazole ring .
Scientific Research Applications
2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can interact with various enzymes and receptors, modulating their activity. The dioxazaborocane moiety may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2,1,3-benzoxadiazol-5-yl)acetic acid: Shares the benzoxadiazole ring but differs in the functional groups attached.
2,1,3-Benzoxadiazol-5-yl methanesulfonate: Another benzoxadiazole derivative with different substituents.
Uniqueness
What sets 2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione apart is its unique combination of the benzoxadiazole ring and the dioxazaborocane structure.
Properties
Molecular Formula |
C11H10BN3O5 |
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Molecular Weight |
275.03 g/mol |
IUPAC Name |
2-(2,1,3-benzoxadiazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C11H10BN3O5/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-3-8-9(4-7)14-20-13-8/h2-4H,5-6H2,1H3 |
InChI Key |
KNDBMWQPGMKUPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
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